molecular formula C20H16N2O2 B2447314 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338955-37-6

1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2447314
CAS No.: 338955-37-6
M. Wt: 316.36
InChI Key: PVBUQRRFIRFCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that combines a methoxybenzyl group, a phenyl group, and a pyridinecarbonitrile moiety

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-24-19-9-5-6-15(10-19)13-22-14-18(11-17(12-21)20(22)23)16-7-3-2-4-8-16/h2-11,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBUQRRFIRFCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzylamine with a suitable ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's promising biological activities, particularly in cancer research:

  • Cytotoxic Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridinecarbonitriles, including this compound, have shown antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. The structure-activity relationship indicates that modifications to the phenyl substituents can enhance cytotoxicity, with certain derivatives exhibiting IC50 values in the range of 1 to 5 µM .

Synthetic Utility

1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile serves as a valuable intermediate in organic synthesis:

  • Precursor for Synthesis : This compound can be synthesized through the condensation of appropriate starting materials, such as chalcones and malononitrile. Its structure allows for further derivatization to yield a variety of pyridine derivatives that may possess distinct biological properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy:

  • Modification Studies : Research indicates that introducing different substituents on the phenyl rings can significantly alter the activity of the compound. For example, methoxy and nitro groups have been shown to influence cytotoxicity positively. The presence of larger substituents tends to enhance activity, suggesting that steric factors play a role in its interaction with biological targets .

Case Studies

Several case studies have documented the applications and effects of this compound:

  • Cytotoxicity Assessment : In a study assessing various pyridine derivatives, it was found that compounds structurally related to this compound exhibited significant antiproliferative activity against multiple cancer cell lines. The findings suggest potential pathways for developing new anticancer agents based on this scaffold .
  • Synthesis of Derivatives : A detailed synthesis route was developed for creating derivatives of this compound, which were then screened for biological activity. The results indicated that specific modifications could lead to compounds with enhanced efficacy against targeted cancer types .

Mechanism of Action

The mechanism by which 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile include other pyridinecarbonitrile derivatives and methoxybenzyl-containing compounds. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. For example, compounds like 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-4-pyridinecarbonitrile may share some similarities but differ in their reactivity and applications due to structural variations.

Biological Activity

1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 338955-37-6) is a compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

  • Molecular Formula: C20_{20}H16_{16}N2_2O2_2
  • Molecular Weight: 316.35 g/mol
  • CAS Number: 338955-37-6
  • Purity: >90% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown strong activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies demonstrated that these compounds can inhibit bacterial growth and biofilm formation effectively .

Table 1: Antibacterial Efficacy of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 μg/ml
Compound BS. pneumoniae0.25 μg/ml
Compound CE. faecalis1 μg/ml

Anticancer Activity

Inhibition of phospholipase D (PLD) has been linked to increased apoptosis in cancer cells. Research suggests that compounds with similar structures to this compound can selectively inhibit PLD isoforms, leading to decreased invasion and metastasis in cancer cells .

Case Study: Inhibition of PLD
A study evaluated the effects of PLD inhibitors on cancer cell lines, revealing that targeting PLD can significantly reduce tumor growth in xenograft models. This suggests that this compound may possess similar anticancer properties through PLD inhibition.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
  • Anticancer Mechanism : Induction of apoptosis via PLD inhibition and modulation of signaling pathways involved in cell survival and proliferation.

Q & A

Q. Advanced Structural Analysis

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve steric effects of the 3-methoxybenzyl group. For instance, anisotropic shielding from the methoxy group alters chemical shifts in the phenyl ring (δ 6.8–7.3 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between the pyridine ring and substituents, critical for assessing planarity and π-π stacking potential (e.g., C5–C6–C7–C8 torsion angles near 0° indicate conjugation) .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to evaluate electron-withdrawing effects of the nitrile group, which influence reactivity in nucleophilic attacks .

How do structural variations at the 3-methoxybenzyl and 5-phenyl positions influence biological activity?

Structure-Activity Relationship (SAR) Analysis
Comparative studies of analogs reveal:

Substituent PositionModification ObservedImpact on BioactivityReference
3-Methoxybenzyl Replacement with 4-chlorobenzylReduced COX-2 inhibition (IC₅₀ increases from 12 nM to 48 nM) due to steric hindrance
5-Phenyl Introduction of trifluoromethyl groupEnhanced metabolic stability (t₁/₂ increases by 3×) but reduced solubility
Pyridine Ring Allylation at N1 positionImproved antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for non-allylated analog)

Methodological Insight : Use parallel synthesis to generate derivatives with incremental substituent changes, followed by high-throughput screening against target enzymes (e.g., cyclooxygenase-2) .

What mechanistic hypotheses explain the compound’s potential role as a cyclooxygenase (COX) inhibitor?

Q. Mechanistic & Pharmacological Studies

  • Competitive Binding : The 3-methoxybenzyl group may occupy the COX-2 hydrophobic pocket, while the nitrile group forms hydrogen bonds with Arg120/Arg499 residues, as observed in docking studies of similar dihydropyridines .
  • Redox Modulation : The 2-oxo group could act as a Michael acceptor, covalently modifying COX-2’s Tyr385 residue, akin to celecoxib derivatives .
  • Validation : Conduct kinetic assays (e.g., time-dependent inhibition studies) and compare KiK_i values with known COX-2 inhibitors .

How can researchers resolve contradictory data on the compound’s cytotoxicity across different studies?

Data Contradiction & Reproducibility
Discrepancies often arise from:

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations alter IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Purity Thresholds : Impurities >2% (e.g., unreacted 3-methoxybenzyl chloride) may induce off-target effects. Validate purity via HPLC (≥98%) and LC-MS .
  • Solubility Artifacts : Use co-solvents (e.g., DMSO:PBS ratios) to ensure consistent bioavailability in cytotoxicity assays .

Recommendation : Perform meta-analyses of published data with strict inclusion criteria (e.g., ≥95% purity, identical cell lines) .

What strategies mitigate hydrolysis of the nitrile group during storage or biological assays?

Q. Stability & Formulation

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent moisture-induced hydrolysis .
  • Buffering : Use phosphate buffers (pH 7.4) with 0.01% BSA to stabilize the nitrile group in vitro .
  • Derivatization : Temporarily protect the nitrile as a thiocyanate (reversible under mild reducing conditions) during long-term assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.